molecular formula C19H15ClN2 B6221207 N-phenylacridin-9-amine hydrochloride CAS No. 3779-24-6

N-phenylacridin-9-amine hydrochloride

Cat. No.: B6221207
CAS No.: 3779-24-6
M. Wt: 306.8 g/mol
InChI Key: HSCSAYYPMCQXPT-UHFFFAOYSA-N
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Description

N-phenylacridin-9-amine hydrochloride is a chemical compound belonging to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . This compound is characterized by its unique physical and chemical properties, making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

N-phenylacridin-9-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of acridine with different functional groups attached at the C9 position .

Biological Activity

N-phenylacridin-9-amine hydrochloride is a compound belonging to the acridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound has a unique structure characterized by an acridine core with a phenyl group attached. Its molecular formula is C_{18}H_{16}ClN, and it has a molecular weight of approximately 306.79 g/mol. The compound exhibits notable photophysical properties, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to intercalate between base pairs of double-stranded DNA. This intercalation disrupts normal cellular processes, leading to alterations in DNA replication and transcription. The acridine moiety facilitates the formation of ternary complexes involving DNA and enzymes, enhancing its therapeutic potential against cancer cells .

Biological Activities

Research indicates that this compound demonstrates a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer, and leukemia cells .
    • The compound's ability to induce apoptosis in cancer cells has been linked to its DNA intercalation properties.
  • DNA Binding Studies :
    • Binding studies reveal that this compound can effectively bind to DNA, which is crucial for its function as an anticancer agent .
    • The fluorescence properties of the compound allow for the monitoring of its interaction with nucleic acids, providing insights into its mechanism of action.
  • Antimicrobial Properties :
    • Some derivatives of acridines have been evaluated for their antimicrobial activities, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Demonstrated that acridine derivatives can intercalate with DNA and exhibit cytotoxicity against cancer cell lines.
Highlighted the compound's ability to form stable complexes with DNA, leading to effective apoptosis induction in MCF-7 cells.
Reported significant cytotoxicity against multiple cancer cell lines while sparing normal liver cells, indicating selective toxicity.

Properties

CAS No.

3779-24-6

Molecular Formula

C19H15ClN2

Molecular Weight

306.8 g/mol

IUPAC Name

N-phenylacridin-9-amine;hydrochloride

InChI

InChI=1S/C19H14N2.ClH/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19;/h1-13H,(H,20,21);1H

InChI Key

HSCSAYYPMCQXPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl

Purity

95

Origin of Product

United States

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